molecular formula C25H32N6O5S B1245730 Bistratamide G

Bistratamide G

Cat. No.: B1245730
M. Wt: 528.6 g/mol
InChI Key: YDONFAWPMVOOTI-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistratamide G is a homodetic cyclic peptide that consists of L-valine as the amino acid residue. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line. It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.

Scientific Research Applications

Synthesis and Chemical Structure

Bistratamide G is a subject of interest in the field of organic synthesis, particularly in the total synthesis of naturally occurring dehydrooligopeptides. Yonezawa, Tani, and Shin (2005) detailed the synthesis of bistratamides G and H, utilizing promising building blocks and macrocyclization techniques (Yonezawa, Tani, & Shin, 2005). Similarly, You and Kelly (2005) reported the total synthesis of bistratamides F-I, highlighting the preparation of thiazole substructure and the effective macrocyclization step in the synthesis process (You & Kelly, 2005).

Marine Natural Products

This compound, as part of the bistratamide family, is notable in marine natural product research. Perez and Faulkner (2003) discovered bistratamides E-J, including this compound, in the Philippines ascidian Lissoclinum bistratum. These compounds displayed moderate cytotoxicity in the HCT-116 cell line assay, indicating potential biomedical applications (Perez & Faulkner, 2003).

Fluorous Protecting Group in Synthesis

The synthesis of this compound has been enhanced by innovative methodologies like the use of fluorous protecting groups. Nakamura and Takeuchi (2006) discussed the expedited synthesis of bistratamide H, closely related to this compound, using a new fluorous protecting group, which simplified the isolation of intermediates and offered a recyclable protecting strategy (Nakamura & Takeuchi, 2006).

Properties

Molecular Formula

C25H32N6O5S

Molecular Weight

528.6 g/mol

IUPAC Name

(4S,11S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C25H32N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h8-12,16-18H,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t16-,17-,18-/m0/s1

InChI Key

YDONFAWPMVOOTI-BZSNNMDCSA-N

Isomeric SMILES

CC1=C2C(=O)N[C@H](C3=NC(=CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide G
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Bistratamide G
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Bistratamide G
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Bistratamide G
Reactant of Route 6
Bistratamide G

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